molecular formula C12H8ClN3O2 B157813 Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate CAS No. 10176-23-5

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No. B157813
CAS RN: 10176-23-5
M. Wt: 261.66 g/mol
InChI Key: YGDTUUXGELOIDG-UHFFFAOYSA-N
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Description

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (MCQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of quinoxaline and is commonly referred to as MCQC. MCQC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
2-chloroquinoxaline, sodium cyanide, methyl chloroacetate, sodium hydride, dimethylformamide

Reaction
Step 1: 2-chloroquinoxaline is reacted with sodium cyanide in the presence of sodium hydride and dimethylformamide to form 3-chloroquinoxaline-2-carbonitrile., Step 2: The resulting 3-chloroquinoxaline-2-carbonitrile is then reacted with methyl chloroacetate in the presence of a base to form methyl (3-chloroquinoxalin-2-yl)(cyano)acetate., Step 3: The product is purified through recrystallization or column chromatography.

Scientific Research Applications

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has also been used in studies of the immune system and in studies of the effects of drugs on the nervous system.

Mechanism Of Action

The exact mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several advantages for laboratory experiments. It is a stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has low environmental impact. However, it is not suitable for use in humans due to its potential toxicity.

Future Directions

There are several potential future directions for research on Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. One potential direction is to further investigate the biochemical and physiological effects of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Another potential direction is to investigate the potential therapeutic applications of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Additionally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an antioxidant. Finally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels.

properties

IUPAC Name

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDTUUXGELOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585336
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

CAS RN

10176-23-5
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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